アチパメゾール

概要

説明

アチパメゾールは、α2アドレナリン受容体拮抗薬として作用する合成化合物です。 主に獣医学において、犬のデクスメデトミジンとメデトミジンの鎮静作用と鎮痛作用を逆転させるために使用されます .

科学的研究の応用

Atipamezole has a wide range of scientific research applications:

Veterinary Medicine: It is primarily used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs.

Neuropharmacology: Research has explored its potential as an anti-Parkinsonian drug due to its ability to antagonize α2 adrenergic receptors.

Cardiovascular Studies: Atipamezole has been used to study cardiovascular changes induced by sedatives in animals.

Toxicology: It has been investigated for its role in reversing toxic effects of certain compounds in veterinary settings.

作用機序

アチパメゾールは、α2アドレナリン受容体を競合的に阻害することによって作用します。 デクスメデトミジンやメデトミジンなどのアゴニストをこれらの受容体から置換することにより、鎮静作用と鎮痛作用を逆転させます . このメカニズムには、通常数分以内の迅速な作用発現と、α2アドレナリン受容体に対する高い特異性があり、副作用を最小限に抑えます .

類似の化合物との比較

アチパメゾールは、その高い特異性と迅速な作用発現によって、α2アドレナリン受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。

アチパメゾールは、その標的化された作用と最小限の副作用により、獣医学における好ましい選択肢となっています。

Safety and Hazards

生化学分析

Biochemical Properties

Atipamezole is a competitive antagonist at α2-adrenergic receptors . It competes with dexmedetomidine, an α2-adrenergic receptor agonist . The structural similarity between atipamezole and dexmedetomidine allows atipamezole to compete for receptor binding sites .

Cellular Effects

Atipamezole’s primary cellular effect is the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine . It competes with these sedatives for α2-adrenergic receptors and displaces them . This displacement leads to the reversal of the sedative effects .

Molecular Mechanism

Atipamezole’s mechanism of action involves its interaction with α2-adrenergic receptors . By competing with dexmedetomidine and medetomidine for these receptors, atipamezole can displace these sedatives from the receptors, thereby reversing their effects .

Temporal Effects in Laboratory Settings

Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . It undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . The metabolites are mostly excreted in the urine .

Dosage Effects in Animal Models

The dosage effects of atipamezole in animal models vary. For example, in dogs, the atipamezole hydrochloride dose is five times that of the previous medetomidine hydrochloride dose or ten times that of the dexmedetomidine hydrochloride dose .

Metabolic Pathways

Atipamezole undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . This metabolic process involves the addition of a glucuronic acid group to atipamezole, making it more water-soluble and easier to excrete .

Transport and Distribution

Atipamezole is distributed extensively to the tissues . At a particular time, concentrations in the brain reach two to three times the concentration in the plasma .

準備方法

アチパメゾールの合成には、いくつかの段階が含まれます。一般的な方法の1つは、1-トリチル-1H-イミダゾール-4-カルボキサルデヒドとオルトキシレンを酢酸の存在下で反応させて、中間体を生成することから始まります。次に、この中間体を炭酸カリウムと過剰のヨードエタンとアセトン中で処理して、アルキル化生成物を得ます。 最後の段階では、この生成物をパラジウム炭素(Pd / C)触媒を使用して水素圧下で還元することにより、アチパメゾールを塩酸塩として生成します . この方法は、その簡便さと市販の前駆体の入手可能性によって有利です。

化学反応の分析

アチパメゾールは、次のようなさまざまな化学反応を受けます。

酸化: アチパメゾールは、特にラットにおいて、シトクロムP450酵素によって酸化される可能性があります.

これらの反応で使用される一般的な試薬には、酢酸、炭酸カリウム、ヨードエタン、およびPd / C触媒が含まれます。形成される主要な生成物は、最終的に最終的なアチパメゾール塩酸塩につながる中間体です。

科学研究への応用

アチパメゾールは、幅広い科学研究に応用されています。

類似化合物との比較

Atipamezole is unique among α2 adrenergic receptor antagonists due to its high specificity and rapid onset of action. Similar compounds include:

Yohimbine: Another α2 adrenergic receptor antagonist used in veterinary medicine, but with a broader range of effects and less specificity.

Idazoxan: An α2 adrenergic receptor antagonist with applications in research but not commonly used in clinical settings.

Atipamezole stands out for its targeted action and minimal side effects, making it a preferred choice in veterinary medicine.

特性

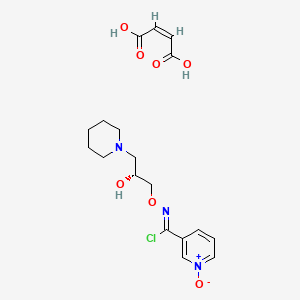

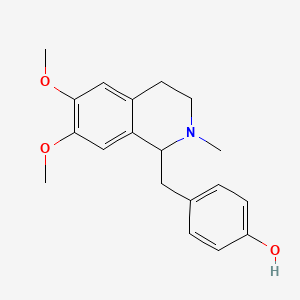

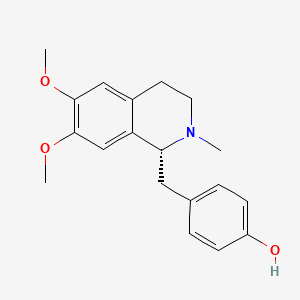

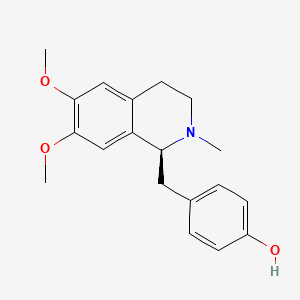

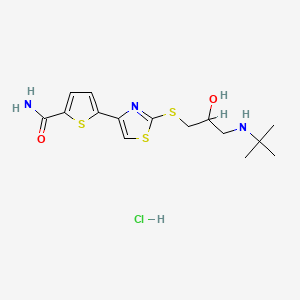

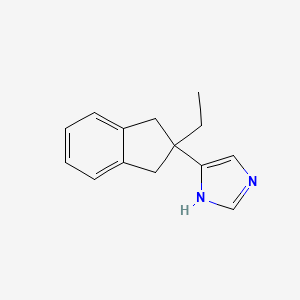

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWPZIDYAHLZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049135 | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104054-27-5 | |

| Record name | Atipamezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。